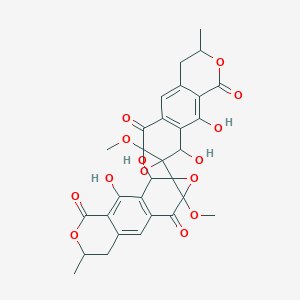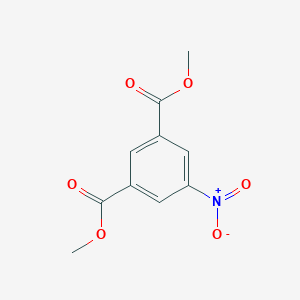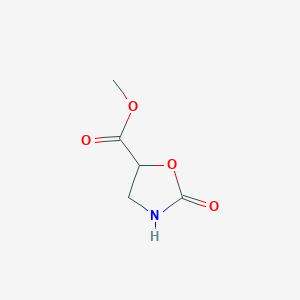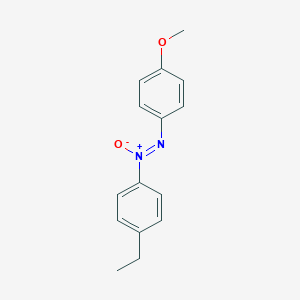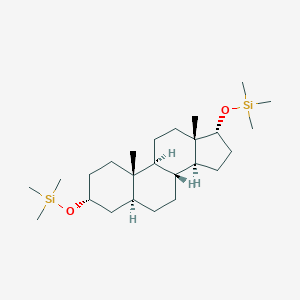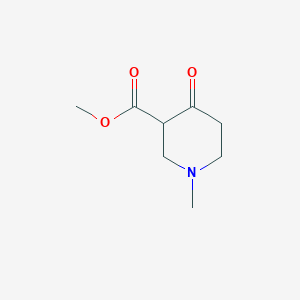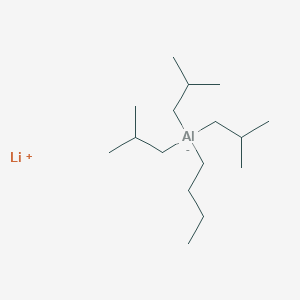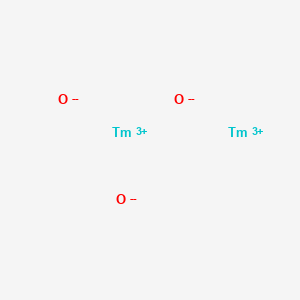
Thulium oxide (Tm2O3)
Übersicht
Beschreibung
Thulium(III) oxide, also known as Thulium oxide or Thulium sesquioxide, is a pale green solid compound with the formula Tm2O3 . It was first isolated in 1879 from an impure sample of erbia by Swedish chemist Per Teodor Cleve, who named it thulia .
Synthesis Analysis
Thulium oxide can be prepared in the laboratory by burning thulium metal in air, or by decomposition of their oxoacid salts, such as thulium nitrate . It can also be obtained as a final product of the thermal decomposition of Tm (CH3COO)3·4H2O .Molecular Structure Analysis
The molecular formula of Thulium oxide is O3Tm2 . The compound has a cubic crystal structure . The InChI string representation isInChI=1S/3O.2Tm/q3*-2;2*+3 and the canonical SMILES representation is [O-2].[O-2].[O-2].[Tm+3].[Tm+3] . Chemical Reactions Analysis
Thulium oxide can react with near-infrared (NIR) light to produce reactive oxygen species (ROS) . This property may be related to the unique energy levels, large absorption cross section, low fluorescence emission, and ∼10 –3 s lifetime of the 3 H 4 state of Tm ions .Physical And Chemical Properties Analysis
Thulium oxide is a greenish-white cubic crystal . It has a molar mass of 385.866 g/mol . The density of Thulium oxide is 8.6 g/cm3 . It has a melting point of 2,341 °C and a boiling point of 3,945 °C . Thulium oxide is slightly soluble in acids .Wissenschaftliche Forschungsanwendungen
High-Temperature Ceramics
Thulium oxide: is utilized in the production of high-temperature ceramics due to its exceptional thermal properties. With a melting point of 2,341 °C and boiling point of 3,945 °C , it is an ideal material for environments that require thermal stability .
Electronic and Optical Materials
In the field of electronics and optics, Tm2O3 is explored for its potential to develop materials with enhanced properties. Its unique magnetic susceptibility and crystal structure make it suitable for use in advanced electronic components and optical devices .
Laser Technology
Tm2O3: serves as a vital dopant for silica-based fiber amplifiers. Its properties are crucial in the development of lasers, particularly for applications requiring specific wavelengths of light .
Phosphors and Display Technologies
Thulium oxide’s ability to emit blue light upon excitation makes it a valuable component in the creation of phosphors used in display technologies, such as flat panel screens .
Radiation Detection
The compound’s emission of both ultraviolet and visible blue wavelengths under X-ray bombardment is leveraged in low radiation detection, useful for safety badges and monitoring devices .
Aerospace Engineering
Due to its high density and stability, Tm2O3 is incorporated into lightweight structural components in aerospace applications. Its resistance to thermal shock is particularly beneficial in this field .
Electrochemical Applications
Thulium oxide: exhibits ionic conductivity, making it a candidate for use in the cathodes of solid oxide fuel cells and in oxygen generation systems. This application takes advantage of its electrical properties and stability .
Material Science Research
Academic and industrial laboratories utilize Tm2O3 to innovate in material science. Its behavior in various states is studied to create novel materials with potential applications in multiple industries .
Safety and Hazards
Thulium oxide should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Thulium oxide nanoparticles have shown promise for NIR-stimulated ROS generation . This property could be useful in many fields, including photocatalysis, pollution treatment, and fine chemical synthesis . In addition, these nanoparticles have demonstrated impressive tumor inhibition in photodynamic therapy (PDT) when exposed to either a broadband halogen lamp or an 808 nm laser .
Wirkmechanismus
Target of Action
Thulium Oxide (Tm2O3) is a pale green solid compound . It doesn’t have a specific biological target due to its inorganic nature. It’s used in various technological applications due to its unique physical and chemical properties .
Mode of Action
Thulium Oxide doesn’t interact with biological targets in the way organic compounds or drugs do. Instead, its mode of action is primarily physical, based on its unique properties such as high melting point, density, and slight solubility in acids .
Biochemical Pathways
As an inorganic compound, Thulium Oxide doesn’t participate in biochemical pathways like organic compounds or enzymes do. Its use is mainly in the field of materials science and technology .
Pharmacokinetics
Like other lanthanides, it’s likely poorly absorbed and slowly excreted .
Result of Action
Thulium Oxide doesn’t have a direct effect on molecular or cellular functions. Its primary effects are observed in its applications in technology, such as in the production of laser materials, X-ray phosphors, and magnetic bubble materials .
Action Environment
The action of Thulium Oxide is influenced by environmental factors. For instance, it can absorb water and carbon dioxide from the atmosphere . Its stability under extreme temperatures makes it suitable for high-temperature applications .
Eigenschaften
IUPAC Name |
oxygen(2-);thulium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKATJAYWZUJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Tm+3].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894774 | |
| Record name | Thulium oxide (Tm2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.867 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium oxide (Tm2O3) | |
CAS RN |
12036-44-1 | |
| Record name | Thulium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium oxide (Tm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium oxide (Tm2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THULIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ5EE05EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



